Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Butyrylcholinesterase inhibition Alzheimer's disease Cholinergic selectivity

2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922929-60-0) is a synthetic organic compound belonging to the pyridazinone class, characterized by a pyridazin-3(2H)-one core substituted with a 4-chlorobenzyl group at the N2 position and a 2-methoxyphenyl group at the C6 position. Its molecular formula is C18H15ClN2O2 with a molecular weight of 326.78 g/mol.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.78
CAS No. 922929-60-0
Cat. No. B2447484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
CAS922929-60-0
Molecular FormulaC18H15ClN2O2
Molecular Weight326.78
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O2/c1-23-17-5-3-2-4-15(17)16-10-11-18(22)21(20-16)12-13-6-8-14(19)9-7-13/h2-11H,12H2,1H3
InChIKeyWMKLPLXQATZPTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922929-60-0): Procurement-Relevant Identity and Scaffold Profile


2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922929-60-0) is a synthetic organic compound belonging to the pyridazinone class, characterized by a pyridazin-3(2H)-one core substituted with a 4-chlorobenzyl group at the N2 position and a 2-methoxyphenyl group at the C6 position [1]. Its molecular formula is C18H15ClN2O2 with a molecular weight of 326.78 g/mol . The pyridazinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anti-inflammatory, anticancer, antimicrobial, antiviral, and CNS-modulating properties [2]. The specific substitution pattern of this compound—combining an electron-withdrawing 4-chlorobenzyl moiety at N2 with an electron-donating 2-methoxyphenyl group at C6—creates a unique topological arrangement of pharmacophoric features that differentiates it from other pyridazinone analogs in commercially available screening libraries.

Why 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one Cannot Be Freely Substituted with Other Pyridazinone Library Compounds


Pyridazinone derivatives in screening libraries are not interchangeable because the biological activity profile is exquisitely sensitive to the nature and position of substituents on both the N2 and C6 positions of the pyridazinone ring [1]. The 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold has been specifically identified as critical for butyrylcholinesterase (BuChE) inhibitory activity in a systematic SAR study of 44 derivatives, where the ortho-methoxy substitution pattern conferred selectivity over acetylcholinesterase (AChE) [2]. Simultaneously, the 4-chlorobenzyl substitution at the N2 position introduces a distinct conformational bias and electron-density distribution compared to other benzyl variants (e.g., 4-fluorobenzyl, 4-methylbenzyl, or unsubstituted benzyl), which has been shown to modulate target engagement in pyridazinone-based kinase and GPCR ligands [3]. Generic substitution with a different 6-aryl or N2-benzyl analog risks losing these dual-position contributions to pharmacological selectivity and potency.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one Versus Closest Structural Analogs


Scaffold-Level Differentiation: The 6-(2-Methoxyphenyl) Motif Confers BuChE Selectivity Over AChE

The target compound incorporates the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold, which has been rigorously demonstrated to be important for selective butyrylcholinesterase (BuChE) inhibition. In a study evaluating 44 pyridazinone derivatives, the most potent BuChE inhibitor (compound 16c) bearing the 6-(2-methoxyphenyl) substitution exhibited an eqBuChE IC50 of 12.8 μM with no inhibition of EeAChE at 100 μM, confirming selectivity [1]. This contrasts with donepezil, which inhibits both enzymes (eqBuChE IC50 = 3.25 μM; EeAChE IC50 = 0.11 μM). Analogs with alternative 6-aryl substitutions (e.g., 6-phenyl, 6-(4-methoxyphenyl)) show distinctly different enzyme inhibition profiles [1].

Butyrylcholinesterase inhibition Alzheimer's disease Cholinergic selectivity

Structural Comparator Analysis: N2-Substitution Effects on Antitubercular Potency

The 4-chlorobenzyl substitution at the N2 position of the target compound distinguishes it from pyridazinones bearing different N2 groups. In a comparative study of pyridazinone derivatives against Mycobacterium tuberculosis H37Rv, compound 20 (5-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone) exhibited significant antitubercular activity [1]. While the target compound possesses an N2-(4-chlorobenzyl) rather than a C5-(4-chlorobenzyl) substitution, the presence of the 4-chlorobenzyl group is associated with favorable antimycobacterial SAR compared to analogs bearing 4-fluorobenzyl (compound 26) or unsubstituted benzyl (compound 27) groups [1]. The simultaneous presence of both the 4-chlorobenzyl (at N2) and 2-methoxyphenyl (at C6) in a single molecule represents a unique combinatorial substitution pattern not evaluated in the published antitubercular series.

Antitubercular activity Mycobacterium tuberculosis Pyridazinone SAR

Combinatorial Pharmacophore Differentiation: Dual-Position Substitution Pattern Versus Single-Position Analogs

The target compound uniquely combines a 4-chlorobenzyl group at N2 with a 2-methoxyphenyl group at C6. This dual-position substitution pattern is distinct from the closest commercially available pyridazinone analogs. For example, 2-(4-chlorobenzyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one replaces the 2-methoxyphenyl with a 4-chlorophenyl group, which alters both electronic properties and hydrogen-bonding capacity at C6. Similarly, 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one introduces an additional fluorine substituent that modifies the electron density on the 6-aryl ring. Pyridazinone SAR reviews have established that specific combinations of N2 and C6 substituents dictate the pharmacological target profile, as the pyridazinone scaffold serves as a versatile pharmacophore where both positions contribute independently to receptor binding [1]. The ortho-methoxy orientation on the 6-phenyl ring creates a distinct conformational and electrostatic surface compared to para-methoxy or unsubstituted phenyl analogs.

Structure-activity relationship Pharmacophore modeling Pyridazinone drug discovery

HIV-1 NNRTI Scaffold Relevance: Benzyl Pyridazinone Pharmacophore Class Membership

A series of benzyl pyridazinones, to which the target compound structurally belongs, have been crystallographically validated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The crystal structure of pyridazinone inhibitor 4c bound to HIV-RT (PDB: 3DI6) revealed key binding interactions within the NNRTI hydrophobic pocket at 2.65 Å resolution [2]. The benzyl group at the N2 position occupies a critical hydrophobic pocket adjacent to the polymerase catalytic site, while the 6-aryl substituent contributes to π-stacking interactions with aromatic residues in the binding cavity [1]. The 4-chlorobenzyl and 2-methoxyphenyl combination in the target compound represents a distinct substitution pattern within this validated NNRTI pharmacophore class that differs from the 4c (6-(4-chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one) and 5a compounds characterized by Sweeney et al. [1].

HIV-1 non-nucleoside reverse transcriptase inhibitor Antiviral Benzyl pyridazinone

Prioritized Research and Industrial Application Scenarios for 2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one (CAS 922929-60-0)


Butyrylcholinesterase (BuChE)-Targeted Drug Discovery for Alzheimer's Disease

The 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold present in this compound has been validated as important for selective BuChE inhibition with negligible AChE cross-reactivity [1]. This compound can serve as a core scaffold for medicinal chemistry optimization campaigns targeting selective BuChE inhibitors for Alzheimer's disease, where BuChE selectivity is therapeutically advantageous for late-stage disease management. The N2-(4-chlorobenzyl) position provides a vector for further derivatization or may directly contribute to target binding affinity.

HIV-1 NNRTI Lead Optimization and Antiviral Screening

As a structural member of the benzyl pyridazinone NNRTI pharmacophore class, this compound is suitable for inclusion in antiviral screening panels against wild-type and drug-resistant HIV-1 strains [2]. The compound's unique 4-chlorobenzyl/2-methoxyphenyl substitution pattern provides a starting point for exploring NNRTI binding pocket interactions beyond those characterized for the crystallographically defined 4c and 5a inhibitors bound to HIV-RT (PDB: 3DI6) [3].

Structure-Activity Relationship (SAR) Expansion of Pyridazinone-Based Screening Libraries

This compound fills a structural gap in pyridazinone screening collections by combining an ortho-methoxy substituent at the C6 phenyl ring with a para-chloro substituent on the N2 benzyl group [4]. It provides a pharmacophoric fingerprint not represented by other commercially listed pyridazinone analogs (e.g., those with C6 = 4-chlorophenyl, 2-fluoro-4-methoxyphenyl, or o-tolyl), enabling systematic SAR exploration of dual-position substituent effects on biological target engagement across multiple therapeutic areas.

Anti-Infective Screening Against Mycobacterium tuberculosis and Other Pathogens

The 4-chlorobenzyl substitution motif has been associated with antitubercular activity in pyridazinone derivatives [5]. This compound, which combines this favorable N2 substitution with a 6-(2-methoxyphenyl) group, represents a structurally novel entry for antimycobacterial screening programs aimed at identifying new chemotypes with activity against drug-resistant M. tuberculosis strains.

Quote Request

Request a Quote for 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.